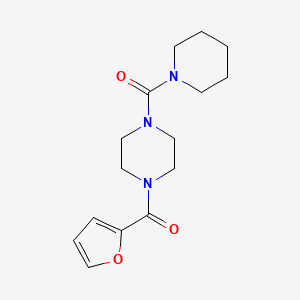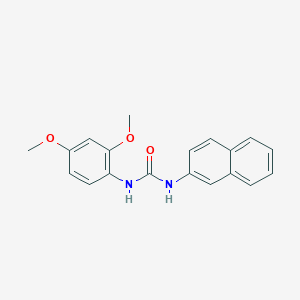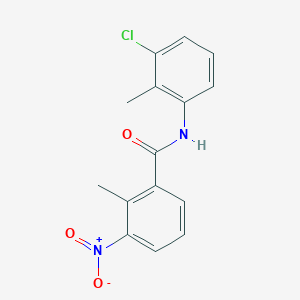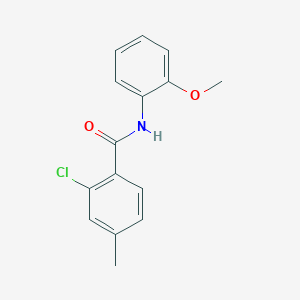
1-(2-furoyl)-4-(1-piperidinylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-furoyl)-4-(1-piperidinylcarbonyl)piperazine, also known as FCPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of pharmacology. FCPP is a piperazine derivative that has been synthesized through various methods, including the reaction between 1-piperidinylcarbonyl chloride and 1-(2-furoyl)piperazine. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Wirkmechanismus
The exact mechanism of action of 1-(2-furoyl)-4-(1-piperidinylcarbonyl)piperazine is not fully understood. However, it has been suggested that 1-(2-furoyl)-4-(1-piperidinylcarbonyl)piperazine may act as a modulator of the GABAergic system, which is involved in the regulation of anxiety, depression, and seizures. 1-(2-furoyl)-4-(1-piperidinylcarbonyl)piperazine has also been shown to interact with the serotonergic and dopaminergic systems, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
1-(2-furoyl)-4-(1-piperidinylcarbonyl)piperazine has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic activities. 1-(2-furoyl)-4-(1-piperidinylcarbonyl)piperazine has also been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant activities. In addition, 1-(2-furoyl)-4-(1-piperidinylcarbonyl)piperazine has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-furoyl)-4-(1-piperidinylcarbonyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. 1-(2-furoyl)-4-(1-piperidinylcarbonyl)piperazine has also been shown to exhibit consistent and reproducible effects in animal models. However, there are also limitations to the use of 1-(2-furoyl)-4-(1-piperidinylcarbonyl)piperazine in lab experiments. For example, 1-(2-furoyl)-4-(1-piperidinylcarbonyl)piperazine has been shown to have low solubility in water, which may limit its use in certain experiments. In addition, 1-(2-furoyl)-4-(1-piperidinylcarbonyl)piperazine has not been extensively studied in humans, and its potential side effects and toxicity are not fully understood.
Zukünftige Richtungen
There are several future directions for further research on 1-(2-furoyl)-4-(1-piperidinylcarbonyl)piperazine. One area of research could focus on the development of 1-(2-furoyl)-4-(1-piperidinylcarbonyl)piperazine derivatives with improved solubility and pharmacokinetic properties. Another area of research could focus on the potential therapeutic applications of 1-(2-furoyl)-4-(1-piperidinylcarbonyl)piperazine in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In addition, further studies are needed to fully understand the mechanism of action of 1-(2-furoyl)-4-(1-piperidinylcarbonyl)piperazine and its potential side effects and toxicity. Overall, 1-(2-furoyl)-4-(1-piperidinylcarbonyl)piperazine has shown promising potential for various scientific research applications, and further studies are needed to fully explore its potential.
Synthesemethoden
The synthesis of 1-(2-furoyl)-4-(1-piperidinylcarbonyl)piperazine involves the reaction between 1-piperidinylcarbonyl chloride and 1-(2-furoyl)piperazine. The reaction takes place under reflux in the presence of a solvent, such as dichloromethane or chloroform. The resulting product is then purified through column chromatography or recrystallization to obtain 1-(2-furoyl)-4-(1-piperidinylcarbonyl)piperazine in high yields. Other methods of synthesis have also been reported, including the reaction between 1-(2-furoyl)piperazine and piperidine in the presence of acetic anhydride and the reaction between 1-(2-furoyl)piperazine and piperidine in the presence of phosphorus oxychloride.
Wissenschaftliche Forschungsanwendungen
1-(2-furoyl)-4-(1-piperidinylcarbonyl)piperazine has been studied for its potential applications in the field of pharmacology. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant activities in animal models. 1-(2-furoyl)-4-(1-piperidinylcarbonyl)piperazine has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In addition, 1-(2-furoyl)-4-(1-piperidinylcarbonyl)piperazine has been shown to have antioxidant and anti-inflammatory properties, which may make it a potential candidate for the treatment of various diseases, including cancer.
Eigenschaften
IUPAC Name |
furan-2-yl-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c19-14(13-5-4-12-21-13)16-8-10-18(11-9-16)15(20)17-6-2-1-3-7-17/h4-5,12H,1-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBLZIJGNBJHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Furylcarbonyl)piperazinyl piperidyl ketone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5731260.png)
![3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5731276.png)


![2-[4-(dimethylamino)phenyl]-4-(2-furyl)-6H-1,3-oxazin-6-one](/img/structure/B5731298.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5731309.png)
![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5731315.png)

![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731319.png)


![1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5731337.png)
